molecular formula C9H18N2O2 B8679484 3-piperidineaceticacid,3-amino-1-methyl,methylester

3-piperidineaceticacid,3-amino-1-methyl,methylester

Cat. No.: B8679484
M. Wt: 186.25 g/mol
InChI Key: ZBAZYULDTNGEHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-piperidineaceticacid,3-amino-1-methyl,methylester is an organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are commonly used in the synthesis of pharmaceuticals. This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-piperidineaceticacid,3-amino-1-methyl,methylester typically involves the reaction of 3-amino-1-methylpiperidine with methyl bromoacetate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as tetrahydrofuran or dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance the efficiency and yield of the reaction. The use of automated reactors and optimized reaction conditions can significantly reduce the production time and cost.

Chemical Reactions Analysis

Types of Reactions

3-piperidineaceticacid,3-amino-1-methyl,methylester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

3-piperidineaceticacid,3-amino-1-methyl,methylester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It serves as a building block for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-piperidineaceticacid,3-amino-1-methyl,methylester involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-amino-1-ethylpiperidin-3-yl)acetate
  • Methyl 2-(3-amino-1-propylpiperidin-3-yl)acetate
  • Methyl 2-(3-amino-1-butylpiperidin-3-yl)acetate

Uniqueness

3-piperidineaceticacid,3-amino-1-methyl,methylester is unique due to its specific substitution pattern on the piperidine ring, which can influence its biological activity and chemical reactivity. The presence of the methyl group at the 1-position of the piperidine ring can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

methyl 2-(3-amino-1-methylpiperidin-3-yl)acetate

InChI

InChI=1S/C9H18N2O2/c1-11-5-3-4-9(10,7-11)6-8(12)13-2/h3-7,10H2,1-2H3

InChI Key

ZBAZYULDTNGEHY-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1)(CC(=O)OC)N

Origin of Product

United States

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